N'-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 2-(naphthalen-2-yl)hydrazinecarboxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions include various substituted indole derivatives, hydrazine derivatives, and oxo compounds .
Scientific Research Applications
N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Isatin derivatives: These compounds share a similar indole structure and exhibit various biological activities.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
Indole-2-carboxylate derivatives: Known for their antiviral and anticancer properties.
Uniqueness
N’-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific structural features, including the presence of both indole and naphthalene moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H18N4O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C21H18N4O2/c1-25-18-9-5-4-8-17(18)20(21(25)27)24-23-19(26)13-22-16-11-10-14-6-2-3-7-15(14)12-16/h2-12,22,27H,13H2,1H3 |
InChI Key |
ZLGMZYHLLZRALL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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